molecular formula C18H22N2O2S B2578644 (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 1798545-55-7

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2578644
CAS RN: 1798545-55-7
M. Wt: 330.45
InChI Key: OXXHGGJNMWJIDZ-UHFFFAOYSA-N
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Description

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone, also known as MTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Analysis of Azepane Isomers and Derivatives

Nakajima et al. (2012) conducted a study involving the analysis of azepane isomers of AM-2233 and AM-1220, identifying new compounds in commercial products in the Tokyo area. This research contributes to the understanding of the chemical properties and potential applications of azepane derivatives, including (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone (Nakajima et al., 2012).

Synthesis and Quantification Techniques

FathimaShahana and Yardily (2020) focused on the synthesis and quantification of a novel compound similar to (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone. Their study involved density functional theory (DFT) calculations and molecular docking, providing insights into the compound's stability and potential interactions, which are crucial for pharmaceutical and biochemical applications (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-13-17(23-12-19-13)18(21)20-10-4-3-5-15(11-20)14-6-8-16(22-2)9-7-14/h6-9,12,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXHGGJNMWJIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiazol-5-yl)methanone

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